[(Z)-1-pyridin-4-ylethylideneamino]thiourea
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Overview
Description
[(Z)-1-pyridin-4-ylethylideneamino]thiourea is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound features a hydrazinecarbothioamide group linked to a pyridine ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-pyridin-4-ylethylideneamino]thiourea typically involves the reaction of hydrazinecarbothioamide with 2-acetylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-pyridin-4-ylethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
[(Z)-1-pyridin-4-ylethylideneamino]thiourea is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-1-pyridin-4-ylethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(Z)-1-pyridin-4-ylethylideneamino]thiourea can be compared with other similar compounds such as:
N-dimethyl-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide: Similar structure but with a dimethyl group.
Thiosemicarbazones derived from 2-acetylpyridine: Similar functional groups but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
3115-21-7 |
---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChI Key |
SRHWTZAMPFLHAX-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=NC=C1 |
SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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